Ethyl 4-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]butanoylamino]benzoate
Overview
Description
Ethyl 4-({2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]butanoyl}amino)benzoate is a complex organic compound featuring a thiadiazole ring. Thiadiazoles are known for their versatile biological activities, including antimicrobial, antifungal, and anticancer properties . This compound is of particular interest in medicinal chemistry due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]butanoylamino]benzoate typically involves multiple steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting hydrazonoyl halides with potassium thiocyanate.
Attachment of the Thioether Group: The thiadiazole ring is then reacted with an appropriate alkylating agent, such as 2-chloroethyl butanoate, in the presence of a base like triethylamine.
Coupling with Benzoic Acid Derivative: The final step involves coupling the thiadiazole derivative with ethyl 4-aminobenzoate under suitable conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-({2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]butanoyl}amino)benzoate undergoes various chemical reactions:
Reduction: Reduction of the nitro group (if present) can be achieved using reducing agents like tin(II) chloride.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Tin(II) chloride, sodium borohydride.
Nucleophiles: Amines, thiols.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted thiadiazole derivatives.
Scientific Research Applications
Ethyl 4-({2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]butanoyl}amino)benzoate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of Ethyl 4-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]butanoylamino]benzoate involves its interaction with various molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes like urease, which is crucial for its antimicrobial activity.
Pathway Modulation: It can modulate pathways involved in cell proliferation and apoptosis, making it a potential anticancer agent.
Membrane Interaction: Due to its lipophilic nature, it can easily cross cellular membranes and interact with intracellular targets.
Comparison with Similar Compounds
Ethyl 4-({2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]butanoyl}amino)benzoate can be compared with other thiadiazole derivatives:
2-Amino-5-ethyl-1,3,4-thiadiazole: Known for its antimicrobial properties.
(6R,7S)-3-[[(5-methyl-1,3,4-thiadiazol-2-yl)thio]methyl]-8-oxo-7-[[1-oxo-2-(1-tetrazolyl)ethyl]amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid: A complex thiadiazole derivative with potential anticancer activity.
Uniqueness
The uniqueness of Ethyl 4-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]butanoylamino]benzoate lies in its specific structure, which allows it to interact with a wide range of biological targets, making it a versatile compound in medicinal chemistry.
Properties
IUPAC Name |
ethyl 4-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]butanoylamino]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3S2/c1-4-13(24-16-19-18-10(3)23-16)14(20)17-12-8-6-11(7-9-12)15(21)22-5-2/h6-9,13H,4-5H2,1-3H3,(H,17,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQWGKJMGVWFJRY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=CC=C(C=C1)C(=O)OCC)SC2=NN=C(S2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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